molecular formula C22H21FN2O2 B2839921 2-(2-fluorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide CAS No. 1286698-48-3

2-(2-fluorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2839921
CAS No.: 1286698-48-3
M. Wt: 364.42
InChI Key: PLQNQZZOOXMZMF-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenoxy group, a phenethyl group, and a pyridinylmethyl group attached to an acetamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as hydrogen fluoride or fluorine gas.

    Etherification: 2-fluorophenol is then reacted with chloroacetic acid to form 2-(2-fluorophenoxy)acetic acid.

    Amidation: The 2-(2-fluorophenoxy)acetic acid is converted to its corresponding acyl chloride using reagents like thionyl chloride. This acyl chloride is then reacted with N-phenethyl-N-(pyridin-2-ylmethyl)amine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl and pyridinylmethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-(2-fluorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential for conditions such as inflammation, cancer, or neurological disorders.

Industry: In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(2-fluorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide exerts its effects is likely related to its interaction with specific molecular targets such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions, while the pyridinylmethyl group could facilitate hydrogen bonding or coordination with metal ions in the active site of enzymes.

Comparison with Similar Compounds

  • 2-(2-Chlorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide
  • 2-(2-Bromophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide
  • 2-(2-Methylphenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide

Comparison: Compared to its analogs with different halogen substitutions (chlorine, bromine), 2-(2-fluorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide may exhibit distinct physicochemical properties such as increased lipophilicity and altered electronic effects due to the presence of the fluorine atom. These differences can influence its reactivity, biological activity, and pharmacokinetic profile, making it unique among similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O2/c23-20-11-4-5-12-21(20)27-17-22(26)25(16-19-10-6-7-14-24-19)15-13-18-8-2-1-3-9-18/h1-12,14H,13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQNQZZOOXMZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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